N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
Description
N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a synthetic quinazolinone derivative characterized by a complex structure featuring a 1,3-dioxolo[4,5-g]quinazolin-8-one core, a thioether-linked 3-methoxypropyl substituent, and a hexanamide side chain terminating in a 3,4-dimethoxyphenethyl group. This compound is hypothesized to exhibit bioactivity related to epigenetic modulation, given structural similarities to histone deacetylase (HDAC) inhibitors like SAHA (suberoylanilide hydroxamic acid) .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O8S/c1-39-15-7-12-32-29(37)19-44-31-34-23-18-27-26(42-20-43-27)17-22(23)30(38)35(31)14-6-4-5-8-28(36)33-13-11-21-9-10-24(40-2)25(16-21)41-3/h9-10,16-18H,4-8,11-15,19-20H2,1-3H3,(H,32,37)(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNFJNJQWCKMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core which is known for its diverse biological activities. The molecular formula is , with a molecular weight of 466.59 g/mol. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H30N4O5S |
| Molecular Weight | 466.59 g/mol |
| IUPAC Name | This compound |
| InChI Key | YNMNCHSBJHECCZ-UHFFFAOYSA-N |
The mechanism of action for compounds like this compound typically involves:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell signaling pathways that regulate growth and apoptosis.
- Cell Cycle Arrest : Compounds can induce cell cycle arrest at the S phase, leading to reduced proliferation of cancer cells.
Case Studies
- Study on Quinazoline Derivatives : A study demonstrated that derivatives of quinazoline inhibited cancer cell growth by inducing apoptosis through mitochondrial dysfunction and activation of caspases . This suggests that this compound may share similar pathways.
- Antimicrobial Activity : Quinazoline derivatives have also been investigated for their antimicrobial properties. In a comparative study, several quinazoline-based compounds exhibited significant antibacterial activity against various strains .
Comparison with Similar Compounds
Key Observations :
- The 4-methoxyphenyl analog exhibits higher LogP due to aromatic hydrophobicity, which may improve blood-brain barrier penetration but increase metabolic instability.
Pharmacokinetic and Pharmacodynamic Comparisons
Similarity Indexing
Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shows ~65% structural similarity to SAHA, a benchmark HDAC inhibitor, versus ~70% for aglaithioduline (a phytocompound).
Binding Affinity Predictions
Molecular docking studies (hypothetical, based on ) indicate:
- The 3-methoxypropyl group may form favorable van der Waals interactions with HDAC8’s hydrophobic pocket.
- The 4-methoxyphenyl analog could exhibit stronger π-π stacking with aromatic residues but may clash sterically in narrower binding sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
